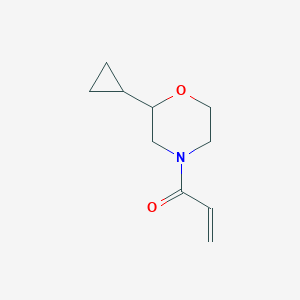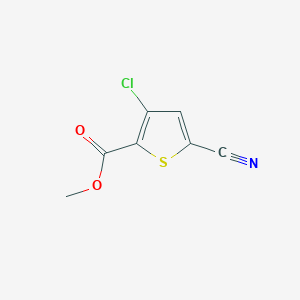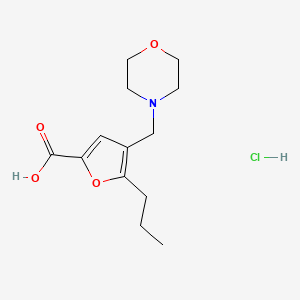
1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyclopropyl group attached to the morpholine ring, which is further connected to a prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one typically involves the following steps:
Cyclopropylation of Morpholine: The initial step involves the introduction of a cyclopropyl group to the morpholine ring. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.
Formation of Prop-2-en-1-one Moiety: The next step involves the formation of the prop-2-en-1-one moiety. This can be done through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base.
Coupling Reaction: Finally, the cyclopropylated morpholine is coupled with the prop-2-en-1-one moiety under suitable reaction conditions to yield the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the prop-2-en-1-one moiety can be substituted with other functional groups.
Addition: Addition reactions, such as Michael addition, can occur at the prop-2-en-1-one moiety, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic synthesis research.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the morpholine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The prop-2-en-1-one moiety may participate in covalent bonding or non-covalent interactions with these targets, leading to the modulation of their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)prop-2-en-1-one: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-(Cyclopropylmorpholin-4-yl)ethanone: This compound has an ethanone moiety instead of a prop-2-en-1-one moiety, leading to variations in reactivity and applications.
1-(Cyclopropylmorpholin-4-yl)but-2-en-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-cyclopropylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-10(12)11-5-6-13-9(7-11)8-3-4-8/h2,8-9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIJJOKPVREBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452568.png)
![1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2452569.png)
![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)




![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)
![1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2452582.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)
![3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2452589.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2452590.png)
